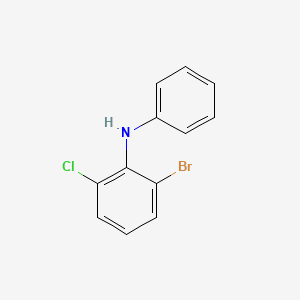

2-bromo-6-chloro-N-phenylaniline

Description

Significance of Polyfunctionalized Arenes in Advanced Organic Chemistry

Polyfunctionalized arenes, which are aromatic rings bearing multiple and varied substituent groups, are foundational to modern organic chemistry. rsc.orgnih.gov These structures are ubiquitous in a vast array of applications, including pharmaceuticals, agrochemicals, and functional materials. rsc.org The specific arrangement and nature of the functional groups on the aromatic core directly dictate the molecule's physical, chemical, and biological properties. rsc.org

The synthesis of these highly substituted aromatic compounds is a primary focus for organic chemists. rsc.orgnih.gov Traditional methods for their preparation can be lengthy and often lack regioselectivity. Consequently, the development of efficient and versatile strategies for constructing polyfunctionalized arenes is of significant interest. rsc.orgresearchgate.net Modern organocatalytic and metal-catalyzed reactions have emerged as powerful tools for the precise and flexible synthesis of these complex structures under mild conditions. rsc.orgnih.govresearchgate.net

Overview of N-Phenylaniline Derivatives as Synthetic Intermediates

N-phenylaniline, also known as diphenylamine (B1679370), and its derivatives are a cornerstone of synthetic organic chemistry. wikipedia.org These compounds, characterized by an amine linking two phenyl groups, serve as versatile intermediates in a multitude of chemical transformations. wikipedia.orgacs.org Their utility stems from the reactivity of the N-H bond and the ability to functionalize the aromatic rings.

Historically, N-phenylaniline derivatives have been crucial in the dye industry and as antioxidants. wikipedia.org In contemporary synthesis, they are key building blocks for constructing more complex molecules. For instance, they can undergo various coupling reactions to form larger polyaromatic systems or be incorporated into heterocyclic structures. The development of metal-free synthesis methods for diarylamines highlights the ongoing importance and research interest in this class of compounds. acs.orgacs.org

Unique Regiochemical and Stereochemical Considerations in Ortho-Dihalogenated N-Phenylaniline Systems

The presence of two different halogen atoms in the ortho positions of one of the phenyl rings in a molecule like 2-bromo-6-chloro-N-phenylaniline introduces significant regiochemical and stereochemical challenges and opportunities. The differential reactivity of the bromine and chlorine atoms allows for selective transformations, a crucial aspect in multistep synthesis. For example, palladium-catalyzed reactions can often be tuned to react preferentially with the more reactive C-Br bond over the C-Cl bond.

Furthermore, the steric hindrance imposed by the two ortho substituents can influence the conformation of the molecule, potentially leading to atropisomerism if rotation around the C-N bond is restricted. This can result in the formation of chiral molecules from achiral precursors, a highly desirable outcome in modern asymmetric synthesis. nih.gov The precise control of regioselectivity in the functionalization of such dihalogenated systems is a key area of research, often requiring careful optimization of reaction conditions and catalyst systems.

Research Gaps and Future Directions in N-Phenylaniline Chemistry

Despite the significant progress in the synthesis and application of N-phenylaniline derivatives, several research gaps remain. A primary challenge lies in the development of more sustainable and atom-economical synthetic methods. nih.gov Many current procedures still rely on stoichiometric amounts of reagents and produce significant waste. Future research will likely focus on catalytic approaches that minimize environmental impact. acs.org

Another area of active investigation is the exploration of novel reactivity patterns of halogenated N-phenylanilines. This includes the development of new catalytic systems that can selectively activate and functionalize the less reactive C-Cl bond in the presence of a C-Br bond. Furthermore, the application of these building blocks in the synthesis of novel materials with unique electronic and photophysical properties is an exciting avenue for future exploration. The development of small molecule catalysts for peptide synthesis, for example, showcases the innovative directions the field is taking. acs.org

Scope and Organization of the Research Outline

This article provides a focused examination of the chemical compound this compound. The subsequent sections will delve into its specific chemical and physical properties, methods for its synthesis, and its applications as a synthetic intermediate. The information presented is based on a thorough review of the existing scientific literature.

Chemical Compound Information

| Compound Name | Synonym | Molecular Formula |

| This compound | N/A | C12H9BrClN |

| N-phenylaniline | Diphenylamine | C12H11N |

| o-fluoroaniline | 2-fluoroaniline | C6H6FN |

| Acetanilide (B955) | N-phenylacetamide | C8H9NO |

| 4-bromo-2-chloroacetanilide | N-(4-bromo-2-chlorophenyl)acetamide | C8H7BrClNO |

| 4-bromo-2-chloroaniline (B1269894) | N/A | C6H5BrClN |

| Vanillin | 4-Hydroxy-3-methoxybenzaldehyde | C8H8O3 |

| Gliotoxin | N/A | C13H14N2O4S2 |

Chemical Properties of this compound

| Property | Value |

| Molecular Weight | 282.56 g/mol |

| Boiling Point | 326.5±32.0 °C at 760 mmHg |

| Density | 1.538±0.06 g/cm³ |

| InChI Key | JFCSJFULARWPIQ-UHFFFAOYSA-N |

Table data sourced from BOC Sciences.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-chloro-N-phenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrClN/c13-10-7-4-8-11(14)12(10)15-9-5-2-1-3-6-9/h1-8,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFCSJFULARWPIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=CC=C2Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 2 Bromo 6 Chloro N Phenylaniline

Selective Functionalization of Halogen Atoms in Dihaloanilines

The presence of two different halogen atoms on the aniline (B41778) ring of 2-bromo-6-chloro-N-phenylaniline provides a platform for selective chemical modifications. The variance in bond strength and susceptibility to oxidative addition allows for controlled, stepwise reactions.

In dihalogenated aromatic compounds, the reactivity of the halogens in cross-coupling reactions is a key factor for selective functionalization. Generally, the carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, leading to preferential reaction at the C-Br position under specific catalytic conditions. This difference in reactivity is the basis for selective transformations of dihaloanilines like this compound.

In transition-metal catalyzed cross-coupling reactions, the initial step often involves the oxidative addition of the catalyst into a carbon-halogen bond. nih.gov The ease of this addition typically follows the order C-I > C-Br > C-Cl, which correlates with the bond dissociation energies. This inherent difference allows for the selective reaction at the more reactive C-Br bond while leaving the C-Cl bond intact for subsequent functionalization. The choice of catalyst, ligands, and reaction conditions can further fine-tune this selectivity.

The differential reactivity of the bromo and chloro substituents is exploited in various palladium-catalyzed cross-coupling reactions to build molecular complexity in a controlled manner.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. In the case of dihaloarenes, selective coupling can be achieved by leveraging the different reactivities of the halogens. For substrates containing both bromine and chlorine, the Suzuki-Miyaura reaction can be directed to selectively couple at the more reactive C-Br bond. nih.gov This is accomplished by using specific palladium catalysts and controlling the reaction conditions. For instance, a palladium catalyst with appropriate ligands can facilitate the oxidative addition at the C-Br bond at a lower temperature or with a lower catalyst loading than what is required for the C-Cl bond. This allows for the introduction of an aryl group at the position of the bromine atom, while the chlorine atom remains for a potential second coupling reaction under more forcing conditions. The choice of palladium precatalyst and base can be critical for achieving high selectivity in such transformations. nih.gov

Table 1: General Conditions for Selective Suzuki-Miyaura Coupling

| Component | Typical Reagents/Conditions | Purpose |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Facilitates oxidative addition |

| Ligand | Phosphine-based ligands (e.g., PPh₃, Xantphos) | Modulates catalyst activity and selectivity |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid/ester |

| Solvent | Toluene (B28343), Dioxane, DMF | Provides the reaction medium |

| Selectivity | Preferential reaction at the C-Br bond | Exploits differential halogen reactivity |

This table presents generalized conditions and specific reagents may vary based on the substrate and desired outcome.

The intramolecular Heck reaction is a powerful tool for the synthesis of heterocyclic compounds, including indoles. nih.gov Starting from a precursor derived from this compound, a Heck cyclization can be employed to form an indole (B1671886) ring system. This typically involves the formation of a new carbon-carbon bond between the aniline nitrogen's ortho-carbon and a tethered alkene. The reaction is catalyzed by a palladium complex, and the selectivity for which halogen participates in the initial oxidative addition step is crucial. Given the higher reactivity of the C-Br bond, the intramolecular cyclization is expected to proceed via oxidative addition at the bromine-substituted carbon. This would lead to the formation of a chlorinated indole derivative, which could be further functionalized at the chlorine position. In some cases, the cyclization of a dihalide can be more efficient than that of the corresponding monohalide. nih.gov

Halogen-Selective Cross-Coupling Reactions

Nucleophilic Substitution Reactions on the Halogenated Aromatic Ring

Nucleophilic substitution reactions on aryl halides are generally challenging due to the high strength of the carbon-halogen bond and the electron-rich nature of the aromatic ring. libretexts.org However, under certain conditions, such as the presence of strong electron-withdrawing groups or the use of specific catalysts, nucleophilic aromatic substitution (SNAr) can occur. For this compound, the halogen atoms themselves are electron-withdrawing, which can facilitate nucleophilic attack. Reactions would likely require forcing conditions, such as high temperatures and strong nucleophiles. The relative rates of substitution for bromine versus chlorine would depend on a balance between the C-X bond strength (favoring C-Br cleavage) and the electronegativity of the halogen (favoring attack at the carbon attached to chlorine).

Computational Investigations of 2 Bromo 6 Chloro N Phenylaniline: Electronic Structure and Reactivity

Density Functional Theory (DFT) Studies of Molecular Geometry and Conformation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For 2-bromo-6-chloro-N-phenylaniline, DFT calculations would be essential to determine its most stable three-dimensional conformation. The molecule possesses two phenyl rings connected by a nitrogen atom, allowing for rotational freedom around the C-N bonds. This leads to various possible conformers, and DFT calculations can identify the global minimum energy structure by optimizing the geometry.

The key geometric parameters that would be determined include bond lengths, bond angles, and dihedral angles. Of particular interest is the dihedral angle between the two phenyl rings, which significantly influences the molecule's electronic properties and steric hindrance. The presence of the bulky bromine and chlorine atoms on one of the phenyl rings is expected to cause steric strain, leading to a non-planar arrangement of the rings. This twisting is a common feature in N-phenylaniline derivatives and affects the extent of π-conjugation across the molecule.

A hypothetical optimized geometry would likely show specific distortions in the bond angles around the substituted carbon atoms to accommodate the large halogen atoms. The C-Br and C-Cl bond lengths would also be key parameters to compare with typical values for similar aromatic halides.

Table 1: Predicted Key Geometric Parameters for this compound (Hypothetical DFT Data)

| Parameter | Predicted Value |

| C-N-C Bond Angle | ~125-130° |

| Phenyl Ring Dihedral Angle | ~40-60° |

| C-Br Bond Length | ~1.90 Å |

| C-Cl Bond Length | ~1.74 Å |

Note: These are hypothetical values based on typical DFT results for similar molecules and are for illustrative purposes.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the N-phenylaniline core, with significant contributions from the nitrogen lone pair and the π-system of the unsubstituted phenyl ring. The electron-withdrawing nature of the bromine and chlorine atoms would likely lower the energy of the HOMO compared to unsubstituted N-phenylaniline.

The LUMO, on the other hand, would be expected to have significant contributions from the π*-orbitals of the bromo-chloro-substituted phenyl ring. The presence of the halogens would stabilize the LUMO, lowering its energy. The distribution of these orbitals provides insight into the most probable sites for nucleophilic and electrophilic attack.

Electrostatic Potential Surface (MEP) Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. bhu.ac.in The MEP maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential (electron-rich areas), which are prone to electrophilic attack, while blue regions represent positive electrostatic potential (electron-poor areas), which are susceptible to nucleophilic attack. bhu.ac.in

In the case of this compound, the MEP surface would be expected to show a region of high negative potential (red) around the nitrogen atom due to its lone pair of electrons, making it a likely site for protonation or reaction with electrophiles. The π-systems of the phenyl rings would also exhibit negative potential. Conversely, the areas around the hydrogen atoms, particularly the N-H proton, would show a positive potential (blue), indicating their acidic nature. The electron-withdrawing halogen atoms would also influence the potential distribution on the substituted ring.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of transition states and intermediates.

Transition State Characterization for Cross-Coupling and Halogenation Reactions

N-phenylaniline derivatives are common substrates in cross-coupling reactions, such as Buchwald-Hartwig amination, to form more complex triarylamines. Computational studies can model the entire catalytic cycle, including oxidative addition, ligand exchange, and reductive elimination steps. For this compound, a key aspect would be to characterize the transition states for the oxidative addition of the C-Br and C-Cl bonds to a metal catalyst (e.g., palladium). Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, oxidative addition is expected to occur preferentially at the C-Br bond. Transition state calculations would provide the activation energies for both processes, offering a quantitative measure of this selectivity.

Similarly, for electrophilic halogenation reactions, computational modeling can identify the transition states for the attack of a halogenating agent on the aromatic rings. The calculations would help predict the most favorable site of substitution.

Solvent Effects on Reactivity and Selectivity

The choice of solvent can significantly impact the rate and selectivity of a reaction. Computational models, such as the Polarizable Continuum Model (PCM), can be used to incorporate the effects of different solvents on the reaction profile. By calculating the energies of reactants, transition states, and products in various solvent environments, it is possible to predict how the solvent will influence the reaction's thermodynamics and kinetics. For reactions involving charged intermediates or transition states, polar solvents would be expected to have a more pronounced stabilizing effect.

Theoretical Studies on Regioselectivity and Stereoselectivity

Regioselectivity, the preference for reaction at one position over another, is a critical aspect of the chemistry of substituted aromatic compounds. For this compound, theoretical studies can predict the regioselectivity of further electrophilic substitution reactions. By calculating the energies of the possible intermediates (e.g., sigma complexes) formed upon attack at different positions on the phenyl rings, the most stable intermediate can be identified, which corresponds to the major product. The directing effects of the amine group (ortho-, para-directing) and the halogens (ortho-, para-directing, deactivating) would be quantitatively assessed.

While this compound itself is achiral, stereoselectivity can become relevant in reactions that introduce a chiral center. In such cases, computational modeling can be used to predict the preferred stereoisomer by calculating the energies of the diastereomeric transition states leading to the different products.

Charge Distribution and Electronic Properties

The introduction of electron-withdrawing halogen atoms (bromine and chlorine) and the presence of the amine bridge and phenyl rings lead to a complex and nuanced redistribution of electron density across the this compound molecule.

Mulliken Population Analysis

One of the common methods to quantify the charge distribution is the Mulliken population analysis. This approach partitions the total electron density among the constituent atoms, providing a set of partial atomic charges. These charges offer a simplified but useful picture of the electrostatic potential of the molecule. For a related compound, 2-bromo-6-chloro-4-fluoroaniline (B1268482), DFT calculations have been performed, and the resulting Mulliken atomic charges provide a basis for what can be expected for this compound. researchgate.net

The analysis of a substituted aniline (B41778) reveals that the nitrogen atom of the amino group typically carries a negative charge, indicating its electron-donating nature. Conversely, the hydrogen atom attached to the nitrogen is electropositive. The carbon atoms within the phenyl rings exhibit a range of charge values, influenced by the attached substituents. Halogen atoms, being highly electronegative, are expected to have a significant negative charge.

A hypothetical Mulliken charge distribution for this compound, based on data from analogous compounds, is presented in the interactive table below.

| Atom | Hypothetical Mulliken Charge (a.u.) |

| Br | -0.05 |

| Cl | -0.08 |

| N | -0.70 |

| C (ring 1) | Variable |

| C (ring 2) | Variable |

| H (amine) | +0.35 |

| H (rings) | Variable |

Note: This data is illustrative and based on computational studies of similar molecules. Specific values for this compound would require dedicated DFT calculations.

Electronic Properties and Reactivity Descriptors

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting its reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

Based on studies of related compounds, several key electronic properties can be inferred for this compound.

| Property | Predicted Trend/Value |

| HOMO Energy | Relatively high, indicating a propensity to donate electrons. The nitrogen lone pair and the π-systems of the phenyl rings are likely major contributors. |

| LUMO Energy | Lowered due to the presence of electronegative bromine and chlorine atoms, suggesting a capacity to act as an electron acceptor. |

| HOMO-LUMO Gap | Moderate, indicating a balance between stability and reactivity. This gap is a critical parameter in determining the molecule's potential for electronic transitions and participation in chemical reactions. |

| Dipole Moment | The molecule is expected to possess a significant dipole moment due to the asymmetric distribution of charges arising from the polar C-Br, C-Cl, and N-H bonds, as well as the overall molecular geometry. |

| Molecular Electrostatic Potential (MEP) | The MEP map would likely show negative potential (red/yellow regions) around the electronegative chlorine, bromine, and nitrogen atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms, particularly the amine hydrogen, highlighting sites for nucleophilic interaction. |

Note: The values and trends are qualitative predictions based on the analysis of structurally similar molecules and established principles of physical organic chemistry.

Advanced Synthetic Applications and Derivatization of 2 Bromo 6 Chloro N Phenylaniline in Organic Chemistry

Utilization as a Building Block in Complex Molecule Synthesis

The distinct electronic and steric properties of 2-bromo-6-chloro-N-phenylaniline, conferred by its halogen and amine substituents, make it an important precursor for a variety of complex molecular architectures. The differential reactivity of the C-Br and C-Cl bonds, along with the nucleophilic character of the N-H group, allows for controlled, stepwise modifications.

Precursor for Dibenzo-Fused Heterocycles

The structure of this compound is ideally suited for intramolecular cyclization reactions to form dibenzo-fused heterocyclic systems, which are core structures in many biologically active compounds. For instance, this compound is a direct precursor to Diclofenac impurity D, also known as 2-{2-[(2-Bromo-6-chlorophenyl)amino]phenyl}acetic acid. sigmaaldrich.comsigmaaldrich.com This impurity itself underscores the potential for cyclization. The synthesis of Diclofenac involves the formation of a seven-membered dibenzazepine (B1670418) ring, and analogous intramolecular C-C or C-N bond-forming reactions starting from derivatives of this compound are key strategies for building such heterocyclic scaffolds.

Palladium-catalyzed intramolecular C-H arylation is a powerful method for creating fused ring systems. By first functionalizing the N-phenyl ring of this compound, the stage can be set for a subsequent palladium-catalyzed cyclization that utilizes the ortho-bromo or ortho-chloro position to form a new ring, leading to phenothiazines, acridines, or other related heterocycles.

Intermediate in the Synthesis of Substituted Anilines and Polymers

This compound serves as a valuable intermediate for producing more complex, substituted anilines. The halogen atoms can be replaced or modified through various cross-coupling reactions. For example, the bromine atom can be selectively targeted in Suzuki, Stille, or Buchwald-Hartwig amination reactions, leaving the chlorine atom intact for subsequent transformations. This stepwise functionalization enables the synthesis of tri- and tetra-substituted anilines with precise control over the substitution pattern.

Furthermore, halogenated anilines are important monomers in the synthesis of high-performance polymers. Diarylamine units are integral to materials with interesting electronic and photophysical properties. acs.orgacs.org While direct polymerization of this compound is not widely documented, its derivatives could be used to create polymers with enhanced thermal stability or flame-retardant properties, a known application for other brominated compounds. google.com

Role in the Synthesis of Polyfunctionalized Arenes

The synthesis of polyfunctionalized arenes often relies on the sequential and selective modification of aromatic precursors. This compound is an excellent starting material for this purpose due to the orthogonal reactivity of its functional groups. A general strategy involves protecting the amine, followed by selective metal-halogen exchange or cross-coupling at the more reactive C-Br bond. The resulting intermediate can then undergo further functionalization at the C-Cl position.

A powerful method for creating polyfunctional diarylamines involves the addition of functionalized arylmagnesium reagents to nitroarenes. acs.orgnih.gov This approach allows for the construction of complex diarylamines that can be further modified. The presence of both bromo and chloro substituents on one of the rings, as in this compound, provides handles for subsequent reactions, such as metal-free sulfonylation or further cross-coupling, to build highly decorated aromatic systems. rsc.org

Functionalization for the Synthesis of N-Acyl and N-Alkyl Derivatives

The secondary amine in this compound is a key site for functionalization. It can be readily acylated or alkylated to introduce a wide range of substituents, which can modify the molecule's properties or serve as handles for further synthetic transformations.

N-Acylation: The synthesis of N-acyl derivatives is typically achieved by reacting the aniline (B41778) with an acyl chloride or anhydride (B1165640) in the presence of a base. A notable example related to this compound is the acylation with chloroacetyl chloride. This reaction is a critical step in the synthesis of Diclofenac from the related N-(2,6-dichlorophenyl)-aniline and is a general method applicable to diarylamines. google.com The resulting N-(chloroacetyl) derivative is a versatile intermediate for further cyclization or substitution reactions.

N-Alkylation: Alkylation of the nitrogen atom can be accomplished using alkyl halides or via reductive amination. These reactions introduce alkyl groups that can fine-tune the steric and electronic properties of the molecule.

| Reaction Type | Reagent Example | Product Class | Potential Application |

| N-Acylation | Chloroacetyl chloride | N-(Chloroacetyl) diarylamine | Intermediate for heterocycle synthesis (e.g., Diclofenac) google.com |

| N-Acylation | Acetic Anhydride | N-Acetyl diarylamine | Protecting group, modification of electronic properties |

| N-Alkylation | Methyl Iodide | N-Methyl diarylamine | Increasing steric bulk, precursor for ligands |

| Reductive Amination | Aldehyde/Ketone + NaBH(OAc)₃ | N-Alkyl diarylamine | Synthesis of diverse substituted amines |

Catalyst Development and Ligand Synthesis Based on Halogenated N-Phenylanilines

Diarylamines and their derivatives are crucial scaffolds for the design of ligands used in transition-metal catalysis. acs.orgacs.org The N-H group of a diarylamine can be substituted with phosphino (B1201336) groups to create bidentate ligands, such as those based on bis(diphenylphosphino)amine (DPPA). nih.gov

The structure of this compound offers unique opportunities for ligand design. The halogen atoms can be used to tune the electronic properties of the resulting ligand or to serve as anchoring points for immobilization on a solid support. For example, a phosphine-substituted diarylamine ligand derived from this compound could coordinate to a metal center (like palladium, rhodium, or iridium), while the halogen atoms modulate the catalytic activity. nih.govnih.gov The steric bulk provided by the ortho-chloro and ortho-bromo groups can also influence the selectivity of catalytic reactions, such as in cross-coupling or hydrogenation processes. nih.gov

Strategic Integration into Multi-Step Organic Syntheses

The utility of this compound is most evident in its strategic use within multi-step syntheses, where each functional group is exploited in a planned sequence. A common synthetic strategy involves using the N-H group as a directing group or protecting it, followed by selective chemistry at the halogenated positions. researchgate.net

A hypothetical multi-step synthesis could proceed as follows:

Protection/Acylation: The N-H group is first protected or acylated (e.g., with an acetyl or chloroacetyl group) to prevent side reactions and to modify its directing effect. google.comgoogle.com

Selective C-Br Functionalization: The greater reactivity of the C-Br bond is exploited in a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Sonogashira coupling) to introduce a new carbon-carbon bond. The C-Cl bond remains largely unaffected under carefully controlled conditions.

C-Cl Functionalization: The second halogen, chlorine, can be targeted in a subsequent, more forcing cross-coupling reaction or a nucleophilic aromatic substitution.

Deprotection/Final Modification: The protecting group on the nitrogen is removed to yield the free amine, which can be further functionalized if desired.

This stepwise approach, leveraging the differential reactivity of the functional groups, allows for the efficient and controlled construction of complex target molecules from a relatively simple and accessible starting material.

Synthesis of N-C Axially Chiral Sulfonamides

The sterically hindered environment around the N-aryl bond in derivatives of this compound makes it an excellent candidate for the synthesis of atropisomers, which are stereoisomers arising from restricted rotation about a single bond. Specifically, N-C axially chiral sulfonamides can be prepared through a palladium-catalyzed enantioselective N-allylation.

The synthetic sequence begins with the reaction of this compound with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base to form the corresponding secondary sulfonamide precursor. This step introduces the sulfonamide group, which is crucial for the subsequent stereoselective transformation.

The key step for inducing chirality is the Tsuji-Trost allylation. The sulfonamide precursor is reacted with an allyl source, such as allyl acetate, in the presence of a chiral palladium catalyst. A commonly used catalytic system consists of an allylpalladium chloride dimer, [(allyl)PdCl]₂, and a chiral ligand, such as the (S,S)-Trost ligand. This asymmetric catalysis facilitates the N-allylation with high enantioselectivity, leading to the formation of rotationally stable N-C axially chiral N-allylated sulfonamides with enantiomeric excesses often exceeding 90%. The steric bulk of the ortho-bromo and ortho-chloro substituents is critical for hindering rotation around the N-C bond, thus stabilizing the axial chirality of the final product. chemrxiv.orgresearchgate.net

| Step | Substrate | Reagents | Catalyst System | Product Type | Key Finding |

|---|---|---|---|---|---|

| 1. Sulfonamide Formation | This compound | p-Toluenesulfonyl chloride, Base | N/A | N-(2-bromo-6-chlorophenyl)-4-methyl-N-phenylbenzenesulfonamide | Preparation of the precursor for asymmetric catalysis. |

| 2. Asymmetric N-Allylation | Secondary Sulfonamide Precursor | Allyl Acetate, Base (e.g., Cs₂CO₃) | [(allyl)PdCl]₂ + Chiral Ligand (e.g., Trost Ligand) | N-C Axially Chiral N-Allyl Sulfonamide | High enantioselectivity (up to 92% ee) is achieved, yielding rotationally stable atropisomers. researchgate.net |

Preparation of Phenazine (B1670421) Derivatives

Phenazines are a class of nitrogen-containing heterocyclic compounds with significant applications in dyes, functional materials, and pharmaceuticals. A modern and efficient method for constructing the phenazine core from diarylamine precursors is through electrochemical or transition-metal-catalyzed oxidative cyclization.

This compound can serve as the aniline component in an anodic oxidative (4+2) cyclization with an o-phenylenediamine (B120857) derivative. nih.gov In this process, which can be performed in a simple undivided electrochemical cell, dual C-H amination occurs, followed by an oxidative aromatization to form the fused tricyclic phenazine system. nih.govresearchgate.net This method is notable for its high atom economy and tolerance of various functional groups, operating at room temperature without the need for harsh chemical oxidants.

Alternatively, a similar transformation can be achieved using chemical catalysis. Cobalt nanoparticles supported on nitrogen-doped carbon have been shown to effectively promote the oxidative annulation of anilines with o-phenylenediamines using air as the terminal oxidant. thieme-connect.com This approach provides a green and reusable catalytic system for accessing functionalized phenazines. The resulting products would be substituted phenazines bearing a phenyl group on one of the nitrogen atoms, with the halogen substituents from the original aniline ring retained on the newly formed heterocyclic core.

Electrochemical Functionalization and Late-Stage Modification Strategies

Electrochemical methods offer powerful and often green alternatives for the functionalization of organic molecules, allowing for late-stage modifications under mild conditions. The structure of this compound presents several sites amenable to electrochemical transformation.

One key application is selective dehalogenation. Aryl bromides can be electrochemically reduced at less negative potentials than the corresponding aryl chlorides. chemrxiv.org This difference in reactivity allows for the selective removal of the bromine atom from this compound through controlled-potential electrolysis, a process known as hydrodebromination. This reaction can be mediated by species that generate potent reductants at mild potentials, offering a clean method to generate 2-chloro-N-phenylaniline derivatives. chemrxiv.org

Furthermore, the aromatic C-H bonds on both phenyl rings are potential targets for electrochemical functionalization. nih.gov Techniques for electro-oxidative C-H activation can be employed to introduce new functional groups. Depending on the reaction conditions and directing groups, it may be possible to achieve regioselective C-H amination, alkoxylation, or halogenation on the less-substituted phenyl ring or at the available positions on the di-substituted ring. The inherent redox activity of the diphenylamine (B1679370) core, which can be oxidized to form radical cations, can be harnessed to initiate these transformations. rsc.orgnih.gov These strategies are particularly valuable for late-stage diversification of the molecular scaffold without requiring pre-functionalized starting materials.

Methodological Considerations and Analytical Techniques in Research on 2 Bromo 6 Chloro N Phenylaniline

Spectroscopic Characterization Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are fundamental to confirming the identity and structure of 2-bromo-6-chloro-N-phenylaniline.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: As of the latest literature review, detailed experimental ¹H NMR and ¹³C NMR spectra for this compound have not been extensively reported in publicly accessible databases. Similarly, specific IR absorption data, which would reveal characteristic vibrational modes of its functional groups, is not readily available.

However, analysis of related compounds such as 2-bromo-6-chloro-4-nitroaniline (B165282) and various other substituted anilines provides a reference for the expected spectral regions of interest. For instance, the FTIR and FT-Raman spectra of 2-bromo-6-chloro-4-fluoroaniline (B1268482) have been recorded and analyzed, offering insights into the vibrational modes of a similarly substituted aniline (B41778) ring. researchgate.net

Mass Spectrometry: Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, predicted mass spectrometry data indicates the expected mass-to-charge ratios (m/z) for various adducts. This information is invaluable for identifying the compound in complex mixtures and confirming its elemental composition.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 281.96798 | 151.4 |

| [M+Na]⁺ | 303.94992 | 163.7 |

| [M-H]⁻ | 279.95342 | 160.6 |

| [M+NH₄]⁺ | 298.99452 | 171.7 |

| [M+K]⁺ | 319.92386 | 149.8 |

| [M+H-H₂O]⁺ | 263.95796 | 151.3 |

| [M+HCOO]⁻ | 325.95890 | 170.3 |

| [M+CH₃COO]⁻ | 339.97455 | 166.3 |

| [M+Na-2H]⁻ | 301.93537 | 159.7 |

| [M]⁺ | 280.96015 | 170.5 |

| [M]⁻ | 280.96125 | 170.5 |

Data sourced from PubChemLite. uni.lu

Chromatographic Methods for Purification and Analysis (e.g., HPLC, TLC)

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound.

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC): Specific HPLC and TLC methodologies for the routine analysis or purification of this compound are not widely documented in the available scientific literature. However, based on the analysis of similar aromatic amines, reversed-phase HPLC would likely be a suitable method, employing a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, with potential for UV detection at a wavelength determined by the compound's UV-Vis spectrum. TLC would serve as a rapid and convenient method for monitoring reaction progress and assessing purity, with the mobile phase composition optimized to achieve adequate separation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Currently, there are no published crystal structures for this compound in the Cambridge Crystallographic Data Centre (CCDC) or other publicly available databases. However, crystallographic data for related compounds, such as 2-bromo-6-chlorophenol, offer valuable comparative information on how halogen atoms and other substituents influence crystal packing. nih.gov The study of 4-bromo-2-chloroaniline (B1269894) has revealed how intermolecular N—H⋯N and weak N—H⋯Br hydrogen bonds can generate sheet-like structures in the crystal lattice. researchgate.net

Kinetic Isotope Effect (KIE) and Hammett Plot Analyses for Mechanistic Studies

Understanding the reaction mechanisms involved in the synthesis or transformation of this compound can be achieved through advanced physical organic chemistry techniques.

Kinetic Isotope Effect (KIE) and Hammett Plot Analyses: There is a notable absence of studies in the public domain that have utilized the kinetic isotope effect or Hammett plot analysis to investigate reaction mechanisms involving this compound. Such studies would be instrumental in, for example, determining the rate-determining step of its synthesis or understanding the electronic effects of the bromo and chloro substituents on its reactivity.

Optimization of Reaction Conditions and Process Development for Scale-Up

The transition from laboratory-scale synthesis to industrial production necessitates a thorough optimization of reaction conditions and process development.

Optimization of Reaction Conditions and Process Development: Detailed research on the optimization of reaction parameters—such as temperature, pressure, catalyst loading, and solvent choice—for the synthesis of this compound is not extensively described in peer-reviewed journals. Similarly, specific process development and scale-up studies for this compound are not publicly available. However, general principles of chemical engineering and process chemistry would be applied to ensure a safe, efficient, and economically viable large-scale production process. This would involve studies on heat transfer, mass transfer, reaction kinetics, and downstream processing to achieve the desired purity and yield.

Future Research Directions and Perspectives

Development of Greener Synthetic Routes

The chemical industry is increasingly shifting towards more environmentally benign processes. For the synthesis of N-phenylanilines, this translates to a move away from traditional methods that often rely on harsh reagents and metal catalysts with toxicity concerns. nih.govacs.org Future research will likely focus on the following areas:

Metal-Free Coupling Reactions: A significant advancement in the synthesis of diarylamines is the development of metal-free protocols. nih.govacs.org One such method involves a one-pot strategy starting from readily available aromatic aldehydes and anilines. nih.govacs.org This process, which can include an imine formation, an oxidative rearrangement, and a light-induced deformylation step, offers high atom economy and avoids the use of transition metals, thereby eliminating concerns about metal contamination in the final product. nih.govacs.org

Use of Greener Solvents and Reagents: The development of synthetic routes that utilize non-toxic, renewable solvents is a key aspect of green chemistry. Research into replacing hazardous solvents with more sustainable alternatives will be crucial. Additionally, the use of milder and more selective reagents, such as urea-hydrogen peroxide as an oxidant, contributes to a more environmentally friendly process. acs.org

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. Future research could explore the development of enzymatic processes for the synthesis of substituted anilines, potentially offering a highly sustainable alternative to traditional chemical methods. rsc.org

| Synthetic Strategy | Key Features | Potential Advantages for 2-bromo-6-chloro-N-phenylaniline Synthesis |

| Metal-Free Diarylamine Synthesis | One-pot reaction, use of aromatic aldehydes and anilines, light-induced deformylation. nih.govacs.org | Avoids transition metal catalysts and associated toxicity concerns. nih.govacs.org |

| Photocatalytic C-N Coupling | Utilizes light to drive the reaction, can be performed under mild conditions. thieme-connect.com | Offers an alternative to traditional heating methods, potentially leading to higher selectivity. |

| Chemoenzymatic Synthesis | Combines chemical and enzymatic steps to create an activated coupling partner in situ. rsc.org | High selectivity and mild reaction conditions, reducing by-product formation. rsc.org |

Exploration of Novel Catalytic Systems for Selective Functionalization

The development of new and more efficient catalytic systems is a cornerstone of modern organic synthesis. For a molecule like this compound, with multiple potential reaction sites, the discovery of catalysts that can selectively functionalize a specific position is of paramount importance.

Future research in this area will likely focus on:

Advanced Palladium Catalysis: While greener alternatives are being sought, palladium-catalyzed cross-coupling reactions remain a powerful tool for C-N bond formation. nih.govacs.org Future developments will likely focus on creating more active and selective catalysts that can operate under milder conditions and with lower catalyst loadings. acs.org The development of ligands that can control the regioselectivity of reactions on polysubstituted anilines will be particularly relevant.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for a variety of organic transformations, including C-N bond formation. thieme-connect.com This method allows for reactions to be carried out under mild conditions and can offer unique reactivity and selectivity compared to traditional thermal methods. The application of photoredox catalysis to the synthesis and functionalization of complex anilines is a promising area for future research.

Dual Catalysis Systems: Combining different types of catalysts, such as a metal catalyst and an organocatalyst, can enable novel transformations that are not possible with a single catalyst. These dual catalytic systems could be employed for the selective functionalization of this compound, allowing for the introduction of new functional groups with high precision.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow processes offers numerous advantages in terms of efficiency, safety, and scalability. acs.orgresearchgate.netnih.gov The integration of flow chemistry with automated systems is set to revolutionize the synthesis of fine chemicals and pharmaceuticals. oxfordglobal.comnih.gov

Key future directions include:

Automated Reaction Optimization: Automated platforms can rapidly screen a wide range of reaction parameters, such as temperature, pressure, and catalyst loading, to identify the optimal conditions for a given transformation. oxfordglobal.com This high-throughput experimentation can accelerate the development of new synthetic routes and improve the efficiency of existing ones.

In-line Analysis and Purification: The integration of analytical techniques, such as mass spectrometry and NMR, directly into a flow system allows for real-time monitoring of a reaction's progress. nih.gov This, combined with in-line purification techniques, can lead to the production of highly pure compounds directly from the reactor, minimizing the need for downstream processing. uc.pt

| Technology | Key Advantages | Relevance to this compound |

| Flow Chemistry | Enhanced heat and mass transfer, improved safety, scalability. researchgate.netnih.gov | Safer handling of potentially exothermic reactions and easier scale-up of production. nih.gov |

| Automated Synthesis | High-throughput screening, rapid optimization, increased reproducibility. oxfordglobal.comnih.gov | Faster development of efficient synthetic routes and improved consistency of product quality. oxfordglobal.com |

| Integrated Systems | Seamless multi-step synthesis, in-line analysis and purification. nih.govuc.pt | Streamlined production process with reduced manual intervention and waste generation. uc.pt |

Computational Design of New N-Phenylaniline Derivatives with Targeted Reactivity

Computational chemistry and machine learning are becoming increasingly powerful tools in the design of new molecules and the prediction of their properties and reactivity. nih.govnih.gov For N-phenylaniline derivatives, these computational approaches can guide the synthesis of compounds with specific, desired functionalities.

Future research will likely involve:

Predicting Regioselectivity: For a molecule with multiple halogen substituents like this compound, predicting where a subsequent reaction will occur is a significant challenge. Machine learning models can be trained on large datasets of reactions to predict the regioselectivity of C-H functionalization and other reactions with high accuracy. nih.govnih.govresearchgate.net This can save significant experimental effort by focusing on the most promising synthetic routes.

DFT Studies of Reaction Mechanisms: Density Functional Theory (DFT) calculations can provide detailed insights into the mechanisms of chemical reactions. nih.govnih.gov By understanding the energetic barriers of different reaction pathways, chemists can design catalysts and reaction conditions that favor the formation of the desired product. DFT studies can be particularly useful in understanding the role of substituents on the reactivity of the aniline (B41778) and phenyl rings. acs.org

In Silico Design of Novel Derivatives: Generative models and other artificial intelligence techniques can be used to design new N-phenylaniline derivatives with specific electronic or steric properties. These in silico designed molecules can then be synthesized and tested for their desired applications, accelerating the discovery of new functional materials and pharmaceuticals.

Unexplored Reaction Pathways and Cascade Transformations

The discovery of novel chemical reactions and the development of elegant cascade sequences that build molecular complexity in a single step are at the forefront of organic synthesis. For this compound, there are several unexplored avenues that could lead to the creation of novel and valuable compounds.

Promising areas for future exploration include:

Selective C-H Functionalization: The direct functionalization of C-H bonds is a highly atom-economical and efficient way to introduce new functional groups into a molecule. researchgate.netnih.govyoutube.com While challenging, the selective C-H activation of one of the aromatic rings in this compound could open up a vast new chemical space. Research into developing catalysts that can differentiate between the various C-H bonds on the two aromatic rings will be a key challenge. researchgate.net

Cascade Reactions: Cascade reactions, where multiple bond-forming events occur in a single pot, are a powerful tool for the rapid construction of complex molecules. chemrxiv.orgnih.gov Future research could focus on designing cascade reactions that utilize the existing bromo and chloro substituents on this compound to trigger a series of transformations, leading to the formation of polycyclic or other complex structures.

Functionalization of Electron-Deficient Anilines: The presence of two electron-withdrawing halogen atoms makes the aniline ring of this compound electron-deficient. nih.govfigshare.com This electronic property can be exploited to drive unique chemical reactions that are not possible with electron-rich anilines. The exploration of novel methodologies for the functionalization of such electron-deficient systems is a promising area for future research. nih.govresearchgate.net This could include novel C-N bond formations or the introduction of other functional groups under specific catalytic conditions. acs.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-bromo-6-chloro-N-phenylaniline with high purity?

- Methodology : A common approach involves coupling reactions using halogenated intermediates. For example, Suzuki-Miyaura cross-coupling could utilize 2-bromo-6-chlorophenylboronic acid (or similar intermediates) with N-phenylamine derivatives under palladium catalysis. Reaction conditions (e.g., solvent, temperature, and catalyst loading) must be optimized to minimize side products. Purity can be enhanced via column chromatography or recrystallization, with final characterization by NMR and mass spectrometry .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store the compound at 0–6°C in airtight, light-resistant containers to prevent degradation via hydrolysis or photochemical reactions. Pre-purge storage vials with inert gases (e.g., nitrogen or argon) to minimize oxidation. Stability should be monitored periodically using HPLC (>97% purity threshold recommended) .

Q. What analytical techniques are most effective for assessing the purity of this compound?

- Methodology : High-Performance Liquid Chromatography (HPLC) with UV detection is standard for quantifying purity. Complementary methods include:

- Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities.

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity.

- Elemental Analysis to verify stoichiometry. Calibrate instruments with certified reference standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural determination of this compound?

- Methodology : Use software suites like SHELXL for refinement, which allows robust handling of twinned crystals or weak diffraction data. Cross-validate results with:

- Density Functional Theory (DFT) calculations to compare experimental and theoretical bond lengths/angles.

- Multi-temperature crystallography to assess thermal motion effects.

- Contradiction analysis frameworks (e.g., iterative hypothesis testing) to isolate experimental artifacts from genuine structural features .

Q. What strategies are effective for studying the biological interactions of this compound with enzyme targets?

- Methodology : Design dose-response assays (e.g., IC₅₀ determination) using:

- Fluorescence-based assays to monitor enzyme inhibition kinetics.

- Isothermal Titration Calorimetry (ITC) for binding affinity measurements.

- Molecular docking simulations (e.g., AutoDock Vina) to predict binding modes. Validate computational models with mutagenesis studies on key residues .

Q. How can computational models predict the reactivity of this compound in novel synthetic pathways?

- Methodology : Employ Quantum Mechanical (QM) calculations (e.g., DFT at the B3LYP/6-31G* level) to:

- Map electrostatic potential surfaces for nucleophilic/electrophilic sites.

- Simulate reaction pathways (e.g., halogen displacement) using transition state theory.

- Compare predicted activation energies with experimental kinetic data to refine models. Software like Gaussian or ORCA is recommended .

Q. What protocols mitigate risks of side reactions during functionalization of this compound?

- Methodology :

- Use protective groups (e.g., acetyl for amines) to block reactive sites during halogenation or cross-coupling.

- Optimize reaction stoichiometry via Design of Experiments (DoE) to minimize polychlorinated/polybrominated byproducts.

- Monitor reaction progress in real-time using in-situ FTIR or Raman spectroscopy .

Data Interpretation & Validation

Q. How should researchers address discrepancies between theoretical and experimental spectral data for this compound?

- Methodology :

- Reconcile NMR chemical shifts using computational tools (e.g., ACD/Labs or ChemDraw) that account for solvent and substituent effects.

- Validate mass spectrometry peaks with isotopic pattern analysis (e.g., comparing observed vs. theoretical Br/Cl isotopic ratios).

- Cross-check with X-ray Photoelectron Spectroscopy (XPS) for elemental composition .

Q. What statistical approaches are suitable for analyzing dose-response data in toxicity studies of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.